molecular formula C7H8N2O3S B1168518 N-Methoxy-1-(5-nitrothiophen-2-yl)ethan-1-imine CAS No. 114774-06-0

N-Methoxy-1-(5-nitrothiophen-2-yl)ethan-1-imine

Cat. No.: B1168518
CAS No.: 114774-06-0
M. Wt: 200.22 g/mol
InChI Key: RBEVERZOQIGERD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-methoxy-1-(5-nitrothiophen-2-yl)ethanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3S/c1-5(8-12-2)6-3-4-7(13-6)9(10)11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEVERZOQIGERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=CC=C(S1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90721277
Record name N-Methoxy-1-(5-nitrothiophen-2-yl)ethan-1-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114774-06-0
Record name N-Methoxy-1-(5-nitrothiophen-2-yl)ethan-1-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Electrophilic Nitration

Nitration typically employs mixed acid (HNO₃/H₂SO₄) at controlled temperatures. The acetyl group at the 2-position directs electrophilic attack to the 5-position due to its meta-directing effect. A representative procedure involves:

  • Dissolving 2-acetylthiophene (1.0 equiv) in concentrated sulfuric acid at 0°C.

  • Gradually adding fuming nitric acid (1.1 equiv) while maintaining temperatures below 5°C.

  • Quenching the reaction after 2 hours to yield 2-acetyl-5-nitrothiophene.

Key Data:

ParameterValue
Yield65–75%
Reaction Temperature0–5°C
Nitrating AgentHNO₃ (90%)

Side products, such as 4-nitro isomers, are minimized by strict temperature control.

O-Methyl Oxime Formation

The ketone group of 2-acetyl-5-nitrothiophene is converted to an O-methyl oxime via nucleophilic addition of O-methylhydroxylamine.

Condensation with O-Methylhydroxylamine

A methanolic solution of 2-acetyl-5-nitrothiophene reacts with O-methylhydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate):

  • Refluxing the mixture for 4–6 hours.

  • Isolating the product via vacuum filtration and recrystallization from ethanol.

Reaction Mechanism:

  • Deprotonation of O-methylhydroxylamine by the base.

  • Nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination of water to generate the oxime.

Optimization Insights:

  • Excess O-methylhydroxylamine (1.5 equiv) improves yields to 80–85%.

  • Polar aprotic solvents (e.g., DMF) accelerate reaction rates but may reduce selectivity.

Alternative Synthetic Routes

One-Pot Nitration-Oximation

A streamlined approach combines nitration and oximation in a single pot, reducing purification steps:

  • Nitrating 2-acetylthiophene as described in Section 1.1.

  • Directly adding O-methylhydroxylamine and sodium acetate to the reaction mixture.

  • Refluxing for 6 hours to yield the target compound in 60–70% overall yield.

Advantages:

  • Eliminates intermediate isolation.

  • Suitable for large-scale synthesis.

Metal-Mediated Oxime Coupling

Recent advances utilize copper catalysts to enhance oxime ether formation. For example:

  • Reacting 2-acetyl-5-nitrothiophene with O-methylhydroxylamine in the presence of Cu(OAc)₂ (10 mol%).

  • Achieving 90% yield within 3 hours at 50°C.

Mechanistic Role of Copper:

  • The metal coordinates the oxime nitrogen, facilitating nucleophilic attack on the carbonyl.

Analytical Characterization

Critical spectroscopic data for 2-acetyl-5-nitrothiophene O-methyl oxime include:

  • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, CH=N), 7.82 (d, 1H, thiophene), 7.45 (d, 1H, thiophene), 3.91 (s, 3H, OCH₃), 2.42 (s, 3H, COCH₃).

  • IR (KBr): 1620 cm⁻¹ (C=N), 1530 cm⁻¹ (NO₂), 1260 cm⁻¹ (C-O) .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-5-nitrothiophene O-methyl oxime can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products

    Reduction: 2-Acetyl-5-aminothiophene O-methyl oxime.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of 2-Acetyl-5-nitrothiophene O-methyl oxime.

Scientific Research Applications

2-Acetyl-5-nitrothiophene O-methyl oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetyl-5-nitrothiophene O-methyl oxime depends on its specific application. In general, the compound may interact with biological targets such as enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the oxime moiety may form hydrogen bonds with target proteins, affecting their function.

Comparison with Similar Compounds

Chemical Identification :

  • IUPAC Name: Ethanone, 1-(5-nitro-2-thienyl)-, O-methyloxime
  • CAS Number : 114774-06-0
  • Molecular Formula: C₈H₇Cl₂NOS
  • Structural Features: A thiophene ring substituted with a nitro group (-NO₂) at the 5-position, an acetyl group (-COCH₃) at the 2-position, and an O-methyl oxime (-N-OCH₃) functional group.

This compound is a nitro-substituted thiophene derivative with a modified oxime moiety. Its structural complexity confers unique electronic and steric properties, making it relevant in pharmaceutical and materials research.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 2-Acetyl-5-nitrothiophene O-methyl oxime and analogous compounds:

Compound Name CAS Number Molecular Formula Key Substituents Functional Implications
2-Acetyl-5-nitrothiophene O-methyl oxime 114774-06-0 C₈H₇Cl₂NOS Nitro (5-position), O-methyl oxime Enhanced electron-withdrawing effects; potential for increased reactivity in SNAr reactions.
2-Acetylthiophene O-methyl oxime 114773-97-6 C₇H₈N₂O₃S O-methyl oxime, no nitro group Reduced electron deficiency; likely lower thermal stability compared to nitro analog.
Acetophenone O-methyl oxime 5469-45-4 C₉H₁₁NO Phenyl ring, O-methyl oxime Higher lipophilicity; relevance in organic synthesis as a ketone-protecting group.

Reactivity and Stability

  • Nitro Group Impact: The nitro group in 2-Acetyl-5-nitrothiophene O-methyl oxime significantly alters its electronic profile, increasing susceptibility to nucleophilic aromatic substitution (SNAr) reactions compared to non-nitro analogs like 2-Acetylthiophene O-methyl oxime. This is critical in designing pharmaceuticals or agrochemicals requiring targeted reactivity .
  • Oxime Stability: O-methyl oximes are generally more stable than their hydroxyl counterparts due to reduced hydrogen bonding. However, the nitro group may introduce thermal instability, as nitro compounds are prone to decomposition under heat, releasing toxic gases (e.g., NOₓ) .

Q & A

Q. What are the established synthetic routes for 2-Acetyl-5-nitrothiophene O-methyl oxime, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves a two-step process:

Oxime Formation : React 2-acetyl-5-nitrothiophene with hydroxylamine hydrochloride under alkaline conditions to form the oxime intermediate. This step requires precise pH control (pH 8–9) and reflux in ethanol/water for 4–6 hours .

O-Methylation : Treat the oxime with methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) in anhydrous DMF. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Optimization : Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane/EtOAc) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). Yield improvements (~70–80%) are achieved by maintaining inert atmospheres (N₂) to prevent oxidation of the nitro group .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR (CDCl₃): Key signals include δ 2.5 ppm (acetyl CH₃), δ 3.9 ppm (OCH₃), and δ 8.1–8.3 ppm (thiophene protons). Confirm oxime geometry (E/Z) via coupling constants (J ≈ 10–12 Hz for trans-configuration) .
  • ¹³C NMR : Nitro group (C-NO₂) appears at δ 150–155 ppm, acetyl carbonyl at δ 195–200 ppm .
  • IR Spectroscopy : Stretching vibrations for NO₂ (~1520 cm⁻¹), C=N oxime (~1640 cm⁻¹), and C-O (OCH₃, ~1250 cm⁻¹) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 241. Confirm fragmentation patterns (e.g., loss of CH₃O·, m/z 210) .

Advanced Research Questions

Q. How do electronic effects of the nitro and acetyl substituents influence the compound’s reactivity in cyclization or nucleophilic substitution reactions?

  • Methodological Answer :
  • Nitro Group : Strong electron-withdrawing effect activates the thiophene ring toward electrophilic substitution but deactivates it for nucleophilic attacks. Computational studies (DFT, B3LYP/6-31G*) can map electron density to predict regioselectivity .
  • Acetyl Group : Stabilizes intermediates via resonance. Compare reactivity with analogs (e.g., 5-nitrothiophene without acetyl) in cross-coupling reactions (e.g., Suzuki-Miyaura) to isolate substituent effects .
    Experimental Design : Synthesize derivatives (e.g., 5-nitrothiophene O-methyl oxime without acetyl) and compare reaction rates in model transformations (e.g., Diels-Alder). Use Hammett plots to quantify substituent contributions .

Q. What strategies resolve contradictions in reported biological activity data for nitro-substituted thiophene oximes?

  • Methodological Answer :
  • Standardized Assays : Re-evaluate antifungal/antibacterial activity under controlled conditions (e.g., MIC assays in Mueller-Hinton broth, 37°C). Include positive controls (e.g., fluconazole) and account for solvent effects (DMSO ≤1% v/v) .
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) to assess binding to cytochrome P450 or fungal lanosterol demethylase. Validate with enzyme inhibition assays (e.g., NADPH consumption rates) .

Q. How can computational modeling predict regioselectivity in photochemical reactions involving this compound?

  • Methodological Answer :
  • TD-DFT Calculations : Simulate excited-state behavior to identify preferred reaction pathways (e.g., [2+2] cycloaddition vs. Norrish-type cleavage). Compare with experimental UV-Vis spectra (λmax ~320 nm for n→π* transitions) .
  • Molecular Dynamics : Model interactions with catalysts (e.g., Ru(bpy)₃²⁺ in photoinduced electron transfer) to predict product distribution (e.g., phenanthridine derivatives vs. dimerization) .

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